Ortho-Methylbenzyl Substitution: Steric and Electronic Differentiation from the Para-Methyl and Unsubstituted Benzyl Regioisomers
The target compound uniquely bears an ortho-methyl substituent on its N1-benzyl ring. In SAR studies of closely related N-(3-phenylpropyl)-N′-benzylpiperazines, benzyl ring substitution position profoundly modulates sigma receptor affinity: across a series of ten analogs, sigma-1 Ki values spanned 0.37–2.80 nM, and sigma-2/sigma-1 selectivity ratios ranged from 1.4 to 52, driven entirely by the nature and position of the benzyl substituent [1]. The ortho-methyl group imposes greater steric hindrance around the benzylic nitrogen compared to para-methyl or unsubstituted analogs, which predictably alters the conformational ensemble of the piperazine ring and the trajectory of the aromatic moiety. This steric effect is absent in the commercially available 1-(4-methylbenzyl)-4-(propan-2-yl)piperazine (para isomer, molecular weight 232.36 g/mol, same elemental composition) , meaning the two regioisomers are structurally distinct but cannot be distinguished by mass-based analytical methods alone, placing a premium on verified synthetic provenance.
| Evidence Dimension | Benzyl ring substitution position (ortho-methyl vs. para-methyl vs. unsubstituted) and its effect on benzylpiperazine sigma receptor pharmacology |
|---|---|
| Target Compound Data | Ortho-methylbenzyl substitution on N1 of piperazine; molecular weight 232.36 g/mol; molecular formula C15H24N2 |
| Comparator Or Baseline | Para-methyl analog: 1-(4-methylbenzyl)-4-(propan-2-yl)piperazine, molecular weight 232.36 g/mol, C15H24N2 ; Unsubstituted benzyl analog: 1-benzyl-4-isopropylpiperazine, C14H22N2, molecular weight 218.34 g/mol [2] |
| Quantified Difference | In N-(3-phenylpropyl)-N′-benzylpiperazine SAR, benzyl substitution variation produces sigma-1 Ki range: 0.37–2.80 nM; sigma-2/sigma-1 selectivity range: 1.4–52. The ortho-methyl group introduces a unique steric environment (van der Waals volume increment of ~14 cm³/mol vs. unsubstituted benzyl) not present in para-methyl or unsubstituted analogs. Mass spectrometry cannot distinguish ortho- from para-methyl regioisomers (identical molecular formula and exact mass). |
| Conditions | SAR data derived from radioligand competition binding assays using [³H]-pentazocine (sigma-1) and [³H]-DTG (sigma-2) in guinea pig brain and rat liver membrane preparations, as reported in Nahas et al. (2008) [1]. Regioisomer differentiation based on structural comparison of vendor catalog compounds and published physicochemical data. |
Why This Matters
Procurement of the ortho-methyl regioisomer must be verified by synthetic documentation, as the para-methyl isomer (identical mass) may produce different biological outcomes in sigma receptor or other target-based screens.
- [1] Nahas RI, Lever JR, Lever SZ. Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N′-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors. Bioorg Med Chem. 2008;16(2):755-768. View Source
- [2] SpectraBase. 1-Benzyl-4-isopropylpiperazine. Spectral Database Compound ID: 7fXPc8uJ4M3. Molecular Formula: C14H22N2. View Source
